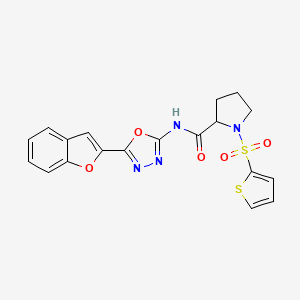
(E)-β-Bromo-3-(trifluorométhyl)styrène
Vue d'ensemble
Description
(E)-beta-Bromo-3-(trifluoromethyl)styrene is an organic compound that belongs to the class of styrenes, which are derivatives of styrene with various substituents on the aromatic ring. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the aromatic ring, making it a halogenated styrene derivative. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Applications De Recherche Scientifique
(E)-beta-Bromo-3-(trifluoromethyl)styrene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates with improved efficacy and reduced side effects.
Industry: It is utilized in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mécanisme D'action
Target of Action
It’s known that trifluoromethyl-containing compounds are often used in organic synthesis due to their unique properties .
Mode of Action
(E)-beta-Bromo-3-(trifluoromethyl)styrene, like other trifluoromethyl-containing compounds, is involved in C–F bond activation. This process includes anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds play a significant role in the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Pharmacokinetics
It’s known that fluorine compounds are abundant in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Result of Action
It’s known that trifluoromethyl-containing compounds are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
Action Environment
It’s known that environmental conditions can significantly influence the stability and efficacy of various compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-beta-Bromo-3-(trifluoromethyl)styrene typically involves the bromination of 3-(trifluoromethyl)styrene. One common method is the addition of bromine to the double bond of 3-(trifluoromethyl)styrene in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the product. The resulting product is then purified using column chromatography to obtain the desired (E)-isomer.
Industrial Production Methods
Industrial production of (E)-beta-Bromo-3-(trifluoromethyl)styrene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-beta-Bromo-3-(trifluoromethyl)styrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted styrenes with various functional groups replacing the bromine atom.
Oxidation Reactions: Major products are epoxides or hydroxylated derivatives.
Reduction Reactions: Saturated derivatives such as 3-(trifluoromethyl)ethylbenzene are formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-(trifluoromethyl)styrene: Similar structure but with different substitution pattern on the aromatic ring.
(E)-beta-Bromo-4-(trifluoromethyl)styrene: Similar structure but with the trifluoromethyl group at a different position.
(E)-beta-Bromo-2-(trifluoromethyl)styrene: Similar structure but with the trifluoromethyl group at the ortho position.
Uniqueness
(E)-beta-Bromo-3-(trifluoromethyl)styrene is unique due to its specific substitution pattern and (E)-configuration, which can influence its chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups provides a combination of electronic and steric effects that can be exploited in various chemical transformations and applications.
Propriétés
IUPAC Name |
1-[(E)-2-bromoethenyl]-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-6H/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORYLDUWQMEDRE-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114092-59-0 | |
| Record name | 1-[(E)-2-bromoethenyl]-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2478406.png)
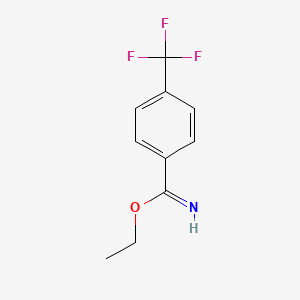

![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2478411.png)
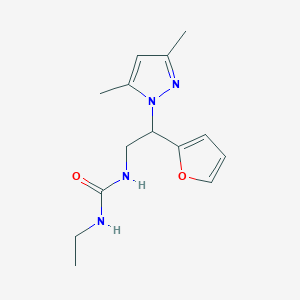
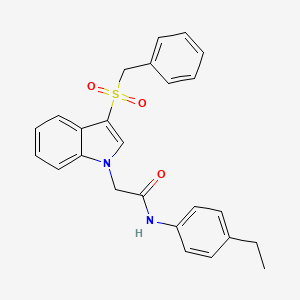
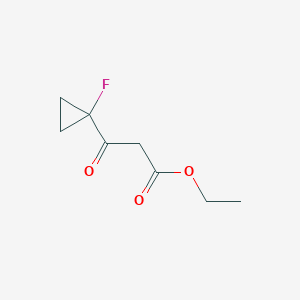
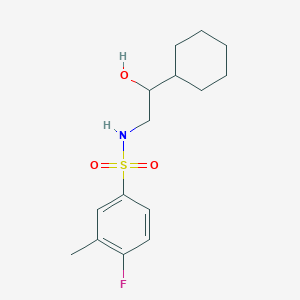
![N-(4-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2478418.png)
![4-acetyl-N-[cyano(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2478420.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2478422.png)

